4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(2,5-Dimethoxyphenyl)-6-(2-hydroxyethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine dione core. Key structural attributes include:
- Position 4 substitution: A 2,5-dimethoxyphenyl group, contributing electron-donating methoxy groups that enhance aromatic stability and modulate electronic interactions in biological systems.
- Core structure: The fused pyrrolopyrimidine dione system is associated with diverse bioactivities, including kinase inhibition and enzyme modulation, as observed in structurally related analogs .
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-9-3-4-12(24-2)10(7-9)14-13-11(17-16(22)18-14)8-19(5-6-20)15(13)21/h3-4,7,14,20H,5-6,8H2,1-2H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUHJNBJIKZXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CN(C3=O)CCO)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine precursor and introduce the dimethoxyphenyl and hydroxyethyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrimidine core or the phenyl group.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrrolopyrimidine derivatives, emphasizing substituent effects on physicochemical properties and bioactivity:
Substituent Effects on Bioactivity
Position 4 Aromatic Rings: 2,5-Dimethoxyphenyl (Target): Enhances electron density, improving interactions with hydrophobic enzyme pockets. Similar substituents in compound 13 (2,5-dimethoxybenzyl) correlate with kinase inhibition . 2-Hydroxyphenyl (4j): Polar -OH group increases solubility but may reduce membrane permeability compared to methoxy .
Position 6 Substituents: 2-Hydroxyethyl (Target): Offers hydrogen-bonding capacity, likely enhancing target affinity and aqueous solubility. Benzyl Groups (): Hydrophobic benzyl moieties improve lipid solubility but may limit target selectivity .
Core Modifications: 2-NH2 vs. 2-DesNH2 (): The presence of 2-NH2 in compound 13 significantly increases kinase inhibitory potency, highlighting the importance of hydrogen-bond donors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step cyclization reactions. A common approach involves condensation of 2,5-dimethoxyphenyl-substituted precursors with pyrimidine derivatives under controlled acidic or basic conditions. For example, cyclization of ethylenediamine derivatives with carbonyl-containing intermediates (e.g., barbituric acid analogs) at 80–100°C in anhydrous DMF or THF can yield the pyrrolo-pyrimidine core .
- Optimization : Reaction yields (typically 40–60%) can be improved by:
- Using microwave-assisted synthesis to reduce reaction time and byproduct formation .
- Purifying intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 2,5-dimethoxyphenyl protons at δ 3.8–4.0 ppm; hydroxyethyl protons at δ 3.5–3.7 ppm) .
- HRMS : Exact mass determination (e.g., expected [M+H]⁺ for C₁₉H₂₂N₂O₅: ~375.15) .
- X-ray Crystallography : For unambiguous confirmation of the fused bicyclic system and substituent orientation .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Screening Protocols :
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Strategy :
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 2,5-dichloro or 2,5-dihydroxy phenyl) to assess electronic effects on bioactivity .
- Hydroxyethyl Group Replacement : Replace with methyl, allyl, or benzyl groups to study steric impacts on receptor binding .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to correlate substituent electronegativity with binding affinity to target proteins .
Q. How can contradictory data on its metabolic stability be resolved?
- Case Study : If conflicting half-life (t₁/₂) values are reported in microsomal assays (e.g., human vs. rat liver microsomes):
- Experimental Replication : Repeat assays under standardized conditions (e.g., 1 mg/mL microsomal protein, NADPH regeneration system).
- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or demethylated metabolites, which may explain species-specific discrepancies .
- CYP Enzyme Profiling : Inhibit specific CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolic pathways .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Crystallization Techniques :
- Slow Evaporation : Use mixed solvents (e.g., ethyl acetate/hexane) at 4°C to promote crystal growth .
- Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize the lattice structure .
Key Recommendations for Researchers
- Prioritize PubChem and SciFinder for reliable structural and synthetic data, avoiding commercial vendor databases .
- Use ICReDD’s computational-experimental feedback loop to accelerate reaction optimization .
- Address solubility issues early via prodrug strategies (e.g., acetylation of the hydroxyethyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
